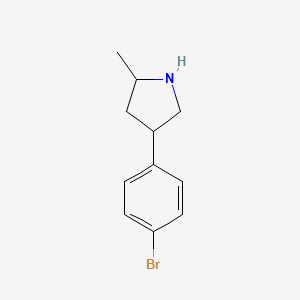

4-(4-Bromophenyl)-2-methylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound) and the functional groups present in it.

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes identifying the reactants and products, the type of reaction (for example, addition, substitution, or redox reaction), and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

4-(4-Bromophenyl)-2-methylpyrrolidine has shown potential in the field of antimicrobial and antifungal activities. For instance, compounds related to 4-(4-Bromophenyl)-2-methylpyrrolidine, such as 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, have exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, making them potential candidates for fungicide development (Cvetković et al., 2019).

Anticonvulsant Activity

The compound has also been studied for its potential anticonvulsant properties. Related derivatives, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrated protective effects in maximal electroshock seizure tests in rats, suggesting their utility in managing convulsions (Unverferth et al., 1998).

Bromodomain Inhibitors

Compounds such as 1-methyl-4-phenylpyrrolidin-2-one, which are structurally related to 4-(4-Bromophenyl)-2-methylpyrrolidine, have been used in the development of bromodomain inhibitors. These inhibitors are essential in the study of epigenetic modulations and have potential therapeutic applications in cancer treatment (Hilton-Proctor et al., 2020).

Electrodialysis Applications

In the field of electrodialysis, derivatives like 1-methylpyrrolidine have been used to enhance the stability and performance of anion exchange membranes. These membranes are crucial in processes like water desalination and wastewater treatment (Jiang et al., 2018).

Neuroprotection

Derivatives of 4-(4-Bromophenyl)-2-methylpyrrolidine have shown potential in neuroprotection. Compounds like 2R,4R-APDC have been effective in attenuating neuronal degeneration, indicating their potential use in treating neurodegenerative diseases (Battaglia et al., 1998).

Corrosion Inhibition

In the industrial sector, derivatives of 1-methylpyrrolidin-1-ium bromide have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating good inhibition efficiency and potential for industrial applications (Hegazy et al., 2016).

Catalytic Applications

Compounds related to 4-(4-Bromophenyl)-2-methylpyrrolidine, like 4-aminopyrrolidine-2-carboxylates, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These catalysts are significant in organic synthesis and pharmaceutical manufacturing (Ruiz-Olalla et al., 2015).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.

Orientations Futures

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesizing it.

Propriétés

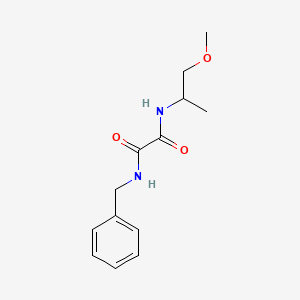

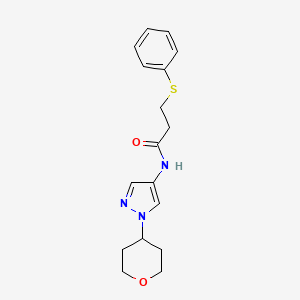

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVEQAQWNRALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-methylpyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2864301.png)

![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2864303.png)

![3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2864307.png)

![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2864313.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)